molecular formula C24H28N2O2S B2935631 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate CAS No. 850913-93-8

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate

Cat. No.: B2935631
CAS No.: 850913-93-8
M. Wt: 408.56
InChI Key: FDYMWWWSAILDLL-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate (CAS Registry Number 850913-93-8) is a chemical compound with the molecular formula C 24 H 28 N 2 O 2 S and a molecular weight of 408.6 g/mol . This pyrazole-based scaffold is of significant interest in medicinal chemistry and drug discovery due to the privileged pharmacophoric properties of the pyrazole core, which is found in numerous FDA-approved drugs and bioactive molecules . Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, including analgesic, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . The specific structural features of this compound—including the tert-butyl group, the (4-methylphenyl)sulfanyl moiety, and the 3,4-dimethylbenzoate ester—make it a valuable intermediate for structure-activity relationship (SAR) studies and the development of novel therapeutic agents . Researchers can utilize this compound as a key synthetic building block for designing and optimizing new small molecule inhibitors, exploring mechanisms of action related to enzyme inhibition (such as carboxylesterase or cholinesterase inhibition), and conducting phenotypic screening in various disease models . Its calculated properties, including a topological polar surface area of 69.4 Ų and several rotatable bonds, suggest its relevance in pharmacokinetic and drug-likeness studies . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2S/c1-15-8-12-20(13-9-15)29-21-18(4)25-26(24(5,6)7)22(21)28-23(27)19-11-10-16(2)17(3)14-19/h8-14H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYMWWWSAILDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenethiol under solvent-free conditions, followed by esterification with 3,4-dimethylbenzoic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Family

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 2-methoxybenzoate
  • Molecular Formula : C₂₂H₂₄N₂O₃S
  • Molecular Weight : 396.51 g/mol
  • Key Differences : Replaces the 3,4-dimethylbenzoate with a 2-methoxybenzoate group.
  • Physicochemical Properties :
    • logP : 4.76 (high lipophilicity, comparable to the target compound)
    • Hydrogen Bond Acceptors : 6 (vs. 5 in the target compound due to the methoxy group)
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate
  • Molecular Formula : C₂₂H₁₇N₃O₅S
  • Key Differences : Features a nitrobenzenesulfonate group instead of a dimethylbenzoate ester.
  • Structural Impact : The electron-withdrawing nitro group increases reactivity, making this compound more susceptible to nucleophilic substitution compared to the target compound’s ester group.
  • Crystallography: Crystallizes in a monoclinic system (space group P2₁/c), with intermolecular C–H···O hydrogen bonds stabilizing the lattice .

Heterocyclic Analogues with Sulfanyl Groups

2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole
  • Molecular Features : A thiadiazole dimer with dual sulfanyl linkages.
  • Conformation : Exhibits a butterfly-like geometry with near-planar thiadiazole and methylphenyl rings (dihedral angles <1°).
  • Crystallography: Monoclinic lattice (β = 96.08°), stabilized by van der Waals interactions rather than hydrogen bonds. This contrasts with pyrazole derivatives, which often exhibit H-bonding due to ester or nitro groups .
1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • Molecular Formula : C₂₅H₂₂N₄O₃S
  • Key Differences : Triazole core with pyridinyl and dimethoxyphenyl substituents.
  • Physicochemical Properties: logP: Estimated ~3.5 (lower than the target compound due to polar pyridine and methoxy groups).

Substituent Effects on Properties

Compound Core Heterocycle Key Substituents logP Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazole 3,4-dimethylbenzoate, tert-butyl ~5.0* 432.58 High lipophilicity, steric bulk
2-methoxybenzoate analogue Pyrazole 2-methoxybenzoate 4.76 396.51 Moderate polarity, H-bond acceptor
4-nitrobenzenesulfonate Pyrazole 4-nitrobenzenesulfonate ~3.8* 435.45 Electron-deficient, reactive
Thiadiazole dimer Thiadiazole Bis-sulfanyl, methylphenyl ~4.2* 408.56 Planar conformation, van der Waals packing
Triazole-pyridine derivative Triazole Pyridinyl, dimethoxyphenyl ~3.5* 458.54 Polar, potential enzyme inhibition

*Estimated based on structural similarity.

Research Findings and Implications

  • Lipophilicity and Bioavailability : The target compound’s high logP (~5.0) suggests superior membrane permeability compared to analogues with polar groups (e.g., methoxy or nitro derivatives) but may limit aqueous solubility .
  • Crystallographic Behavior : Unlike thiadiazole dimers , pyrazole esters often form H-bonded networks via ester carbonyls, influencing crystal stability and dissolution rates.
  • Synthetic Versatility : The tert-butyl and sulfanyl groups in the target compound provide sites for further functionalization, a advantage over triazole derivatives with rigid pyridine moieties .

Biological Activity

1-tert-butyl-3-methyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-5-yl 3,4-dimethylbenzoate is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24N2O2S
  • Molecular Weight : 336.46 g/mol
  • CAS Number : Not directly available; however, related compounds can be referenced for experimental purposes.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on the central nervous system (CNS), including anxiolytic and antidepressant-like properties.

Pharmacological Properties

  • Anxiolytic Activity :
    • Studies have indicated that compounds with similar pyrazole structures exhibit anxiolytic effects. For instance, derivatives of piperazine containing pyrazole moieties have shown promise in reducing anxiety in animal models. Behavioral tests such as the Elevated Plus Maze (EPM) and Open Field Test (OFT) have been utilized to assess these effects, revealing increased time spent in open areas indicative of reduced anxiety levels .
  • Antidepressant Activity :
    • The serotonergic system plays a crucial role in mediating the antidepressant-like effects observed in related compounds. In behavioral assays like the Forced Swim Test (FST) and Tail Suspension Test (TST), compounds similar to this compound have demonstrated a significant reduction in immobility time, suggesting potential antidepressant activity .

The mechanisms through which this compound exerts its biological effects are believed to involve modulation of neurotransmitter systems, particularly serotonin and possibly dopamine pathways. The involvement of the 5-HT1A receptor has been highlighted as a significant factor in mediating both anxiolytic and antidepressant effects .

Case Studies and Experimental Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

StudyCompoundFindings
LQFM104 (related piperazine derivative)Exhibited significant anxiolytic-like effects without affecting locomotor activity; confirmed through various behavioral tests.
Pyrazole derivativesShowed promising results in reducing anxiety and depression-like behaviors in murine models, indicating potential for further development as therapeutic agents.

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